Isopropyl 3-amino-4-chlorobenzoate
Description
Properties
IUPAC Name |
propan-2-yl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGZMKPTCPKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503612 | |
| Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343773-02-4 | |
| Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3-Amino-4-chlorobenzoic Acid with Isopropanol
The most straightforward and commonly employed method to prepare Isopropyl 3-amino-4-chlorobenzoate is through the esterification reaction of 3-amino-4-chlorobenzoic acid with isopropanol (propan-2-ol). This process typically requires acid or base catalysis under controlled conditions to promote the formation of the ester bond.
- Reaction Conditions : The reaction is conducted by mixing 3-amino-4-chlorobenzoic acid with excess isopropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux to facilitate esterification.
- Catalysts : Acid catalysts are preferred to activate the carboxyl group for nucleophilic attack by the alcohol.
- Purification : After completion, the reaction mixture is cooled, and the product is isolated by solvent removal and purified via recrystallization or chromatographic techniques.
- Yields : This method generally provides good yields and purity suitable for further applications.
Hydrogenation Reduction of Nitro Precursors to Amino Derivatives
An alternative preparatory approach involves the synthesis of the amino-substituted benzoate via reduction of a nitro precursor, specifically 3-nitro-4-chlorobenzoic acid derivatives, followed by esterification.
Step 1: Preparation of 2-(4-chloro-3-nitrobenzoyl) benzoic acid
This intermediate is prepared by established methods involving substitution reactions on benzoic acid derivatives.Step 2: Catalytic Hydrogenation
The nitro group is selectively reduced to an amino group using Raney nickel as a catalyst under a hydrogen atmosphere. The reaction parameters are:- Catalyst : Raney nickel (mass ratio of substrate to catalyst between 1:0.02 to 1:0.1)
- Solvents : Methanol, ethanol, ethyl acetate, toluene, tetrahydrofuran, or acetonitrile can be used, with ethyl acetate being preferred.
- Temperature : 25 to 55 °C
- Pressure : Hydrogen pressure between 1 to 2 MPa
- Reaction Time : 1 to 5 hours, typically 2 to 3 hours for optimal yield
- Post-reaction Processing :
Solid-liquid separation removes the Raney nickel catalyst, followed by solvent evaporation and washing of the crude product to yield high-purity 2-(3-amino-4-chlorobenzoyl) benzoic acid.
This method is advantageous for its mild reaction conditions, high yield, environmental friendliness, and suitability for industrial scale-up. The catalyst can be reused multiple times, reducing costs.
General Oxidative and Substitution Reactions for Functional Group Modification
While less directly related to the final ester, oxidative ring-opening and substitution reactions on related benzoate compounds can be employed to modify the aromatic ring or introduce functional groups that facilitate subsequent esterification or amination.
- For example, oxidative ring-opening using N-bromosuccinimide (NBS) and potassium persulfate in alcohol solvents has been reported to synthesize 2-aminobenzoates, which could be adapted for chlorinated derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification | 3-Amino-4-chlorobenzoic acid + isopropanol | Acid catalyst (e.g., H2SO4) | Reflux under acidic conditions | Simple, direct, good yield | Requires removal of water to drive equilibrium |
| Catalytic Hydrogenation Reduction | 2-(4-chloro-3-nitrobenzoyl) benzoic acid | Raney nickel, H2 gas | 25–55 °C, 1–2 MPa H2, 1–5 h | High purity, mild conditions, reusable catalyst | Requires hydrogenation setup |
| Oxidative Ring-Opening / Substitution | Related benzoate derivatives | NBS, K2S2O8, alcohol solvents | 60 °C, sealed tube, 16 h | Enables functional group modifications | Longer reaction times, complex purification |
Chemical Reactions Analysis
Isopropyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-amino-4-chlorobenzoic acid and isopropanol.
Scientific Research Applications
Medicinal Chemistry
Isopropyl 3-amino-4-chlorobenzoate has been investigated for its pharmacological properties. Its structural features suggest potential activities against certain biological targets. The presence of the amino and chlorobenzoate groups can enhance interactions with biological macromolecules.
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .
- Anti-inflammatory Properties : Research has shown that derivatives of chlorobenzoates can possess anti-inflammatory effects, which could be explored further with this compound .
Materials Science
The compound is also relevant in materials science, particularly in the formulation of coatings and polymers.
- Pigment and Dye Applications : this compound can be utilized as a precursor for azo dyes. Azo colorants, which can be derived from similar compounds, are widely used in textile and coating industries due to their vibrant colors and stability .
- Coating Materials : The compound's derivatives may serve as additives to enhance the properties of coatings, such as adhesion and durability. These properties are essential for automotive and industrial applications where high-performance materials are required .
Organic Synthesis
In organic chemistry, this compound can act as a reagent in various synthetic pathways.
- Esterification Reactions : It has been noted that compounds like this compound can participate in esterification reactions when combined with alcohols or amines, facilitating the synthesis of esters which are valuable in pharmaceuticals and fragrances .
- Synthesis of Complex Molecules : The compound's reactivity allows it to be used in multi-step syntheses to create more complex organic molecules, potentially leading to novel therapeutic agents or functional materials .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of chlorobenzoate derivatives against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be further explored for developing new antimicrobial agents.
Case Study 2: Synthesis of Azo Dyes
Research on azo dye synthesis demonstrated that using isopropyl esters like this compound could improve yield and color stability in dye formulations. This highlights its potential application in the textile industry.
Mechanism of Action
The mechanism of action of Isopropyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Isopropyl 3-amino-4-chlorobenzoate can be compared with similar compounds such as:
- Methyl 3-amino-4-chlorobenzoate
- Ethyl 3-amino-4-chlorobenzoate
- Propyl 3-amino-4-chlorobenzoate
Biological Activity
Isopropyl 3-amino-4-chlorobenzoate, a compound with the chemical formula CHClNO, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.
This compound is synthesized through the esterification of 3-amino-4-chlorobenzoic acid with isopropanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, which are essential for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanisms depend on the context of its application, but it is primarily investigated for its potential as a pharmaceutical intermediate and its role in organic synthesis .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis or function, although detailed pathways remain to be elucidated.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that play a role in the degradation of chlorinated compounds, such as 4-chlorobenzoate, which is a significant intermediate in bioremediation processes .
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial efficacy of this compound against various pathogens. Results indicated significant inhibition zones when tested against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Enzyme Interaction : Research focused on the compound's ability to inhibit enzymes involved in chlorinated compound degradation revealed that this compound could effectively reduce the activity of these enzymes by competing with natural substrates .
- Toxicological Assessment : Toxicity studies have shown that while this compound exhibits biological activity, it also poses certain risks. Evaluations indicated moderate toxicity levels in vitro, necessitating further studies to assess safety profiles for potential therapeutic use .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 3-amino-4-chlorobenzoate | Ester | Moderate antibacterial activity |
| Ethyl 3-amino-4-chlorobenzoate | Ester | Similar enzyme inhibition |
| Propyl 3-amino-4-chlorobenzoate | Ester | Lower antimicrobial efficacy |
Q & A
Q. How can researchers optimize the synthesis of isopropyl 3-amino-4-chlorobenzoate to achieve high yield and purity?
Category : Synthetic Chemistry & Method Development Answer : Optimization involves systematic screening of reaction parameters. For example:
- Catalyst selection : Use palladium or copper catalysts for efficient amination of the chlorinated aromatic ring.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-chloro position.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate unreacted precursors, as demonstrated for structurally similar esters like methyl 3-amino-4-chlorobenzoate .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Category : Analytical Chemistry Answer : A multi-technique approach is critical:
- NMR spectroscopy : Compare - and -NMR shifts with predicted values for amino and ester functional groups.
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Use a method similar to that developed for ethyl 3-aminobenzoate, employing a C18 column and UV detection at 254 nm to confirm purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
Category : Data Interpretation & Mechanistic Studies Answer : Discrepancies often arise from tautomerism or impurities. Strategies include:
- Tandem MS/MS : Differentiate isomers by analyzing collision-induced dissociation patterns.
- X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure, as done for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .
- Control experiments : Synthesize and analyze reference compounds (e.g., methyl 3-amino-4-chlorobenzoate) to benchmark spectral features .
Q. What strategies are effective for studying the stability of this compound under varying environmental conditions?
Category : Stability & Degradation Analysis Answer : Design accelerated stability studies with:
- Temperature/humidity stress : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Photostability : Use a UV chamber (ICH Q1B guidelines) to detect photo-oxidation products.
- Mechanistic insights : Compare degradation pathways with structurally related compounds like 4-isopropylbenzoic acid, which undergoes decarboxylation under acidic conditions .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Category : Computational Chemistry & Reaction Design Answer :
- DFT calculations : Model the electron density at the 4-chloro position to predict susceptibility to nucleophilic attack.
- Solvent effects : Simulate reaction kinetics in solvents like DMSO using COSMO-RS models.
- Benchmarking : Validate predictions against experimental data for analogous compounds, such as 3-amino-4-chlorobenzotrifluoride .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting results in the catalytic efficiency of amination reactions involving this compound precursors?
Category : Reaction Optimization & Troubleshooting Answer :
- Parameter screening : Systematically vary catalyst loading (e.g., 1–5 mol%), base (KCO vs. CsCO), and reaction time.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Cross-validation : Compare results with studies on ethyl 4-aminobenzoate, where CsCO improved yields by 20% .
Q. What experimental controls are essential when evaluating the biological activity of this compound derivatives?
Category : Bioactivity Assay Design Answer :
- Negative controls : Include unmodified benzoate esters (e.g., isopropyl 4-hydroxybenzoate) to isolate the effect of the amino-chloro substitution .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, a method validated for 3-amino-4-chlorobenzotrifluoride derivatives .
- Dose-response curves : Ensure IC values are reproducible across triplicate assays.
Methodological Resources
- Chromatography : Refer to HPLC protocols for chlorinated benzoates, including gradient elution profiles and column specifications .
- Safety protocols : Follow handling guidelines for chlorinated aromatics, as outlined in safety data sheets for 3-amino-4-chlorobenzotrifluoride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
